molecular formula C19H20BrNO7 B4745951 3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4745951
M. Wt: 454.3 g/mol
InChI Key: RRCUAGYVVOOMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate aldehydes and ketones with ammonia or amines.

    Cyclization Reactions: Formation of the dihydropyridine ring through cyclization.

    Substitution Reactions: Introducing the bromine and methoxyethyl groups through nucleophilic substitution.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Reduction of the dihydropyridine ring.

    Substitution: Halogen exchange or nucleophilic substitution at the bromine site.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Tetrahydropyridine derivatives.

    Substitution Products: Compounds with different substituents at the bromine site.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Application in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit or activate enzymes.

    Modulate Receptors: Affect signaling pathways.

    Alter Cellular Processes: Influence cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other dihydropyridines.

Properties

IUPAC Name

dimethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO7/c1-24-5-4-21-8-12(18(22)25-2)17(13(9-21)19(23)26-3)11-6-15-16(7-14(11)20)28-10-27-15/h6-9,17H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCUAGYVVOOMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC3=C(C=C2Br)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
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3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 4-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHOXYETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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